molecular formula C17H15ClN2O3 B12207618 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-ethylphenyl)acetamide

2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B12207618
M. Wt: 330.8 g/mol
InChI Key: WDLPKAALPUSULM-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-ethylphenyl)acetamide is a benzoxazole-derived acetamide featuring a 5-chloro substituent on the benzoxazolone ring and a 2-ethylphenyl group attached to the acetamide nitrogen. The chloro substituent enhances lipophilicity and may influence binding interactions, while the 2-ethylphenyl group contributes steric and electronic effects.

Properties

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C17H15ClN2O3/c1-2-11-5-3-4-6-13(11)19-16(21)10-20-14-9-12(18)7-8-15(14)23-17(20)22/h3-9H,2,10H2,1H3,(H,19,21)

InChI Key

WDLPKAALPUSULM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-ethylphenyl)acetamide typically involves the condensation of 5-chloro-2-aminobenzoxazole with 2-ethylphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions could target the carbonyl group in the benzoxazole ring, potentially forming alcohol derivatives.

    Substitution: The chloro group in the benzoxazole ring can be a site for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: Could be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various enzymes or receptors in the body, leading to inhibition or activation of specific pathways. For example, they might inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities.

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Name Core Heterocycle Substituents on Heterocycle Acetamide N-Substituent Key Functional Groups
Target Compound Benzoxazolone 5-Cl 2-Ethylphenyl Cl, Ethyl
N-(3-Nitrophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide Benzoxazolone None 3-Nitrophenyl NO₂ (electron-withdrawing)
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide Benzothiazolone 1,1-Dioxido (sulfone) 2-Ethylphenyl SO₂, Cl (not present)
2-(5-Acetyl-4-methyl-2-oxothiazol-3(2H)-yl)-N-(2,6-dichlorophenyl)acetamide (2d) Thiazolone 5-Acetyl, 4-Me 2,6-Dichlorophenyl Acetyl, Cl
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Benzisoxazole 3-Chloromethyl Acetamide Cl, Methyl

Key Observations :

  • The target compound’s benzoxazolone core differs from benzothiazolone () and thiazolone () analogs, altering electronic and steric profiles.
  • Substituents like NO₂ () and SO₂ () introduce strong electron-withdrawing effects, contrasting with the target’s electron-donating ethyl group.
  • Chloro substituents (e.g., 5-Cl in the target, 2,6-Cl in ’s 2d) enhance lipophilicity and may improve membrane permeability.

Key Observations :

  • Yields for analogs vary widely (9–88%), influenced by substituent complexity and reaction conditions.
  • Melting points correlate with molecular symmetry and intermolecular forces; chloro and nitro groups often elevate melting points (e.g., 266–269°C for 2f in ).

Key Observations :

  • Chloro-substituted analogs (e.g., ’s 2d) often exhibit enhanced antibacterial activity due to increased membrane penetration.

Spectroscopic and Analytical Characterization

  • NMR : The target’s ¹H-NMR would show signals for the 2-ethylphenyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.6 ppm for CH₂) and the benzoxazolone aromatic protons (δ ~7.0–8.0 ppm). This contrasts with ’s compound, where the nitro group deshields adjacent protons .
  • IR : Expected C=O stretches at ~1700 cm⁻¹ (benzoxazolone) and ~1650 cm⁻¹ (acetamide), similar to ’s analogs .
  • LC–MS : Molecular ion peaks consistent with the molecular formula C₁₆H₁₃ClN₂O₃ (exact mass requires calculation).

Biological Activity

The compound 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-ethylphenyl)acetamide is a member of the benzoxazole family, which has garnered attention due to its diverse biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.

  • Molecular Formula : C17H15ClN2O3
  • Molecular Weight : 330.77 g/mol
  • CAS Number : 903852-62-0

This compound features a benzoxazole moiety, which is known for its biological significance, particularly in medicinal chemistry.

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant anticancer properties. A study highlighted that compounds related to benzoxazole can induce cytotoxic effects on various cancer cell lines, including:

  • Breast Cancer : MCF-7, MDA-MB-231
  • Lung Cancer : A549
  • Colorectal Cancer : HCT-116
  • Melanoma : A375

The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, a derivative of benzoxazole demonstrated an IC50 value lower than that of doxorubicin against Jurkat and A-431 cell lines, indicating potent activity .

Antimicrobial Activity

The antimicrobial potential of benzoxazole derivatives has also been investigated. In a screening study involving various derivatives, it was found that some exhibited selective activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, while showing limited efficacy against Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound ABacillus subtilis50
Compound BEscherichia coli200
Compound CStaphylococcus aureus30

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is often influenced by their structural features. For example, the presence of electron-donating groups (like methoxy or dimethylamino) on the phenyl ring has been shown to enhance anticancer activity. Conversely, electron-withdrawing groups can diminish this effect .

Case Studies

  • Case Study on Breast Cancer Cells :
    • A specific derivative exhibited an IC50 value of 15 µM against MCF-7 cells. This study concluded that the compound's ability to induce apoptosis was linked to its interaction with Bcl-2 proteins.
  • Case Study on Antimicrobial Efficacy :
    • In a study assessing various benzoxazole derivatives against Bacillus subtilis, one compound showed a significant reduction in bacterial growth at an MIC of 10 µg/mL, suggesting potential as an antibacterial agent .

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